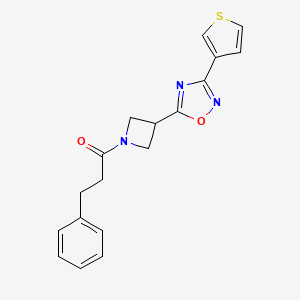

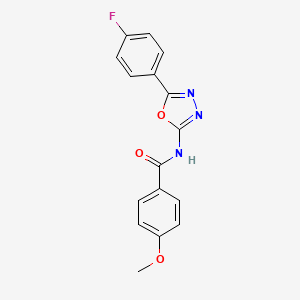

![molecular formula C16H17BrN4O B3002696 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-29-6](/img/structure/B3002696.png)

8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives has been explored through innovative approaches in recent studies. One method involves the generation of α-acylamino radicals from 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, followed by a radical translocation reaction mediated by Bu3SnH. This process results in cyclisation to form the desired azabicyclic compounds. The regiochemistry of the cyclisation, yielding either a 5-exo or a 6-endo product, can be influenced by substituents on the prop-2-enyl group and the pyrrolidine ring. This method has been shown to produce 8-azabicyclo[3.2.1]octane with a 30% yield, alongside other cyclisation products .

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane compounds can be complex, with potential for various substituents affecting the overall configuration. The synthesis process can lead to diastereoisomeric mixtures, which are significant in determining the physical and chemical properties of the compounds. X-ray crystallography has been utilized to characterize the structure of related azabicyclic compounds, providing insights into the stereochemistry and functional group orientation .

Chemical Reactions Analysis

Azabicyclic compounds can undergo a range of chemical reactions. For instance, the use of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been investigated for the bromination of phenols under mild conditions, yielding brominated phenols with good to excellent yields. This demonstrates the potential for azabicyclic structures to act as reagents in organic synthesis, offering a pathway to functionalize aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The presence of substituents such as bromobenzoyl and triazolyl groups can impact the compound's reactivity, solubility, and stability. The synthesis methods described in the literature often yield products with varying degrees of purity and diastereomeric ratios, which can further affect the properties of the compounds. The cyclisation process and the presence of functional groups permit specific reactions at different positions on the azabicyclic ring, allowing for the synthesis of novel functionalised compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

- Bis-bromine-1,4-diazabicyclo[2.2.2]octane, a related compound, is an effective catalyst in synthesizing dibenzo[a,j]xanthenes, showing potential in catalysis and synthesis applications (Ghasemnejad-Bosra & Forouzani, 2011).

Organic Synthesis

- 1,4-Diazabicyclo[2.2.2]octane is used in the one-pot synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives, suggesting its role in organic synthesis processes (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Tropane Alkaloids Synthesis

- The 8-azabicyclo[3.2.1]octane scaffold is key in the synthesis of tropane alkaloids, highlighting its importance in creating biologically active compounds (Rodríguez et al., 2021).

Heterocyclic Chemistry

- 2,8-Diheterobicyclo[3.2.1]octanes, similar in structure, are significant in the synthesis of biologically active natural products, indicating their value in medicinal chemistry and natural product synthesis (Flores & Díez, 2014).

Method Development in Medicinal Chemistry

- The synthesis method for azabicyclo[3.2.1]octanes, like the target compound, provides insights into creating novel compounds for medicinal research (Armstrong & Bergmeier, 2017).

Nanocatalysis

- Nano-sized catalysts using diazabicyclooctane structures are utilized in the synthesis of quinazolinones, revealing their potential in nanocatalysis (Goli-Jolodar & Shirini, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWTUHTGJHXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

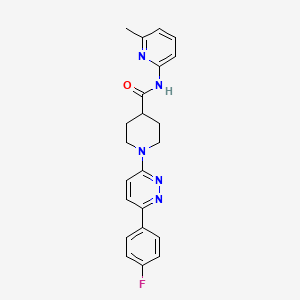

![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)

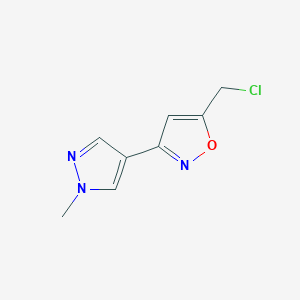

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)

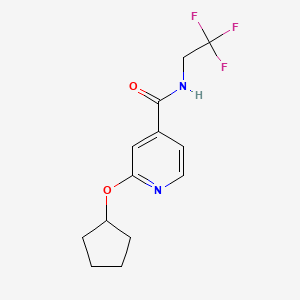

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)